molecular formula C13H18Cl3NO B1388698 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride CAS No. 1185297-07-7

4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1388698
CAS No.: 1185297-07-7
M. Wt: 310.6 g/mol
InChI Key: JGHZPZIGPAGMPP-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850. Anderson's pioneering work involved the treatment of piperine, the alkaloid responsible for the pungent taste of black pepper, with nitric acid to yield piperidine. This discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound with its current name. The early isolation of piperidine from natural sources established the foundation for understanding this important class of heterocyclic compounds and their potential applications.

The industrial significance of piperidine derivatives became apparent in the twentieth century as synthetic methodologies evolved. The development of efficient synthetic routes, particularly the hydrogenation of pyridine using molybdenum disulfide catalysts, enabled large-scale production of piperidine and opened pathways for the synthesis of diverse derivatives. This industrial process, represented by the reaction C₅H₅N + 3 H₂ → C₅H₁₀NH, provided a reliable source of the parent compound for further functionalization and derivatization efforts.

Throughout the latter half of the twentieth century and into the twenty-first century, piperidine derivatives have emerged as critical intermediates in pharmaceutical synthesis and chemical research. The versatility of the piperidine scaffold has made it a preferred building block for drug development, with derivatives present in more than twenty classes of pharmaceuticals and numerous alkaloids. The heterocyclic amine structure provides multiple sites for functionalization, allowing chemists to fine-tune molecular properties through strategic substitution patterns.

Contemporary research in piperidine chemistry has focused on developing sophisticated synthetic methodologies that enable precise control over molecular architecture. Recent advances include stereoselective hydrogenation methods, multicomponent reactions, and cascade processes that allow for the rapid assembly of complex piperidine derivatives. The development of methods for accessing fluorinated piperidines, spiropiperidines, and other specialized derivatives has expanded the chemical space available to researchers and increased the potential applications of these compounds.

The evolution of piperidine chemistry has been characterized by an increasing understanding of structure-activity relationships and the ability to design molecules with specific properties. Modern synthetic approaches emphasize efficiency, selectivity, and environmental considerations, leading to the development of green chemistry methods and catalytic processes that minimize waste and energy consumption. This progression from simple natural product isolation to sophisticated synthetic design reflects the maturation of organic chemistry as a discipline and the continuing importance of heterocyclic compounds in chemical research.

Significance of Halogen-Substituted Phenoxy Piperidines in Chemical Research

Halogen-substituted phenoxy piperidines represent a specialized class of compounds that have gained significant attention in chemical research due to their unique properties and potential applications. The incorporation of halogen atoms into phenoxy piperidine structures creates opportunities for modulating electronic properties, enhancing molecular recognition, and improving biological activity profiles. The strategic placement of halogens such as chlorine, bromine, and iodine on the phenoxy ring system allows researchers to fine-tune molecular properties and explore structure-activity relationships in systematic ways.

Research into halogenated phenoxymethyl piperidines has demonstrated their potential as sigma receptor ligands, with extensive studies examining the effects of various halogen substitutions on receptor binding affinity and selectivity. In comprehensive binding studies, researchers have synthesized series of compounds with different halogen substitution patterns and measured their dissociation constants for sigma-1 and sigma-2 receptors. The ranges in dissociation constants for these compounds span from 0.38 to 24.3 nanomolar for sigma-1 receptors and 3.9 to 361 nanomolar for sigma-2 receptors, demonstrating the significant impact of structural modifications on biological activity.

The development of radiolabeled halogenated phenoxy piperidines has opened new avenues for molecular imaging and receptor visualization studies. One notable example involves the synthesis of iodine-123 labeled compounds that show high uptake and retention in brain tissue and other organs known to possess sigma receptors. Blocking studies with these radiolabeled compounds have revealed high specific binding to sigma receptors in brain, lung, kidney, heart, muscle, and other tissues, suggesting their potential utility as probes for in vivo tomographic studies.

Halogen Substitution Sigma-1 Receptor Ki (nM) Sigma-2 Receptor Ki (nM) Selectivity Ratio
4-Iodo 0.38-15.2 3.9-180 1.19-45.2
4-Bromo 1.2-18.6 8.4-245 2.8-68.3
4-Nitro 2.1-24.3 15.7-361 4.2-121
4-Cyano 0.8-12.4 5.2-198 3.1-89.7

The synthesis of halogen-substituted phenoxy piperidines has benefited from advances in modern organic synthesis, including the development of efficient coupling reactions and selective functionalization methods. Recent synthetic approaches have focused on achieving high yields and selectivities while minimizing the use of toxic reagents and harsh reaction conditions. The ability to introduce halogens at specific positions on the phenoxy ring allows for systematic structure-activity relationship studies and the optimization of molecular properties for specific applications.

Current research trends in halogen-substituted phenoxy piperidines emphasize the exploration of fluorinated derivatives, which offer unique properties due to the distinctive characteristics of fluorine atoms. Fluorinated piperidines have shown enhanced metabolic stability, altered lipophilicity, and modified binding profiles compared to their non-fluorinated analogs. The development of methods for accessing all-cis-multifluorinated piperidines from fluoropyridines represents a significant advance in this field, enabling the synthesis of fluorinated analogs of commercially available and biologically active substances.

The significance of halogen-substituted phenoxy piperidines extends beyond their immediate applications to their role as building blocks for more complex molecular architectures. These compounds serve as versatile intermediates for the synthesis of pharmaceutical agents, molecular probes, and materials with specialized properties. The ability to systematically vary halogen substitution patterns provides researchers with powerful tools for exploring chemical space and developing new compounds with desired characteristics.

Properties

IUPAC Name

4-(2,4-dichloro-3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c1-8-7-11(13(15)9(2)12(8)14)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHZPZIGPAGMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-07-7
Record name Piperidine, 4-(2,4-dichloro-3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials

  • 2,4-Dichloro-3,5-dimethylphenol: The phenolic component with chloro and methyl substituents.
  • Piperidine or substituted piperidine: The nitrogen-containing heterocycle.
  • Acid source for salt formation: Usually hydrogen chloride gas or hydrochloric acid solution.

Synthetic Route

The preparation involves the following key steps:

  • Step 1: Formation of 2,4-Dichloro-3,5-dimethylphenol derivative
    The phenol is often prepared or purified to ensure reactivity and purity for subsequent steps.

  • Step 2: Alkylation or etherification reaction
    The piperidine nitrogen or a piperidine derivative is reacted with the phenol derivative under conditions favoring nucleophilic substitution, often in the presence of a base or under heating to promote the formation of the phenoxy-piperidine ether bond.

  • Step 3: Hydrochloride salt formation
    The free base of the piperidine derivative is treated with hydrogen chloride to form the hydrochloride salt, which improves the compound’s stability and crystallinity.

Reaction Conditions

  • Solvents: Commonly used solvents include methylene chloride, ethanol, or other aprotic solvents suitable for nucleophilic substitution.
  • Temperature: Reactions are typically conducted at room temperature to reflux conditions (25°C to 100°C), depending on the reactivity of the starting materials.
  • Reaction time: From several hours to overnight to ensure complete conversion.
  • Work-up: After reaction completion, the mixture is cooled, neutralized if necessary, and the product is isolated by filtration or extraction, followed by drying.
Step Reagents & Conditions Description Yield (%)
1 2,4-Dichloro-3,5-dimethylphenol + Piperidine Stirred in methylene chloride with base at reflux 75-85
2 Reaction mixture acidified with HCl gas Formation of hydrochloride salt, crystallization 90-95
3 Isolation and drying Filtration and vacuum drying
  • The reaction efficiency depends heavily on the purity of the phenol and piperidine starting materials.
  • Use of aprotic solvents such as methylene chloride improves the nucleophilic substitution yield.
  • Control of temperature is critical to avoid side reactions such as over-alkylation or decomposition.
  • Acidification with gaseous hydrogen chloride yields a purer hydrochloride salt compared to aqueous HCl.
  • Drying under vacuum ensures removal of residual solvents, improving product stability.
  • The hydrochloride salt typically exhibits characteristic melting points in the range of 180-190°C.
  • NMR spectroscopy confirms the substitution pattern on the aromatic ring and the piperidine ring protons.
  • Mass spectrometry confirms the molecular weight consistent with the hydrochloride salt.
  • Elemental analysis matches the theoretical composition.
Parameter Typical Range / Value Notes
Solvent Methylene chloride, ethanol Aprotic solvents preferred
Reaction temperature 25°C to 100°C Controlled to avoid side reactions
Reaction time 4 to 24 hours Dependent on scale and conditions
Acidification Gaseous HCl or HCl solution Gaseous HCl preferred
Yield 75-95% High purity and yield achievable

The preparation of 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride is well-established through nucleophilic substitution of piperidine on a chlorinated, methylated phenol derivative, followed by acidification to the hydrochloride salt. Optimization of reaction conditions including solvent choice, temperature, and acidification method significantly affects yield and purity. The process is reproducible and scalable, suitable for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, primarily at the phenoxy chlorine atoms. Key examples include:

Table 1: Nucleophilic Substitution Reactions

Reagents/ConditionsProduct FormedYieldKey ObservationsSources
Piperidine, K₂CO₃, DMF, 100–120°CPiperidine-substituted derivatives75–85%Steric hindrance reduces reactivity at C3/C5 positions
Ethylene glycol derivatives, NaH, THFEthylene-linked analogs65–70%Requires anhydrous conditions

These reactions are critical for synthesizing structurally related compounds for biological screening. Industrial protocols often employ continuous flow reactors to enhance efficiency.

Suzuki–Miyaura Cross-Coupling

The dichlorophenoxy moiety enables palladium-catalyzed coupling with boronic acids/esters:

Table 2: Suzuki Coupling Reactions

Boronic Acid/Esters UsedCatalyst SystemConditionsYieldApplicationsSources
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₄, K₃PO₄, DMF/H₂OMicrowave, 100°C60–70%Antiparasitic drug candidates
Phenylboronic acidPd(OAc)₂, XPhos, Cs₂CO₃Reflux, 12 h55–60%Agrochemical intermediates

Cross-coupling expands the compound’s utility in synthesizing biaryl ethers for drug discovery .

Alkylation and Functionalization

The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts:

Table 3: Alkylation Reactions

Alkylating AgentBase/SolventConditionsYieldFunctionalization OutcomeSources
Ethyl bromideK₂CO₃, DMF80°C, 12 h70–75%Enhanced hydrophobicity
Benzyl chlorideDIPEA, CH₂Cl₂RT, 6 h65–70%Improved receptor binding

Alkylation modifies physicochemical properties for pharmacokinetic optimization .

Oxidation and Hydrolysis

Controlled oxidation/hydrolysis reactions modify the phenoxy group:

Table 4: Oxidative and Hydrolytic Reactions

Reaction TypeReagents/ConditionsProduct FormedYieldSignificanceSources
OxidationH₂O₂, H₂SO₄, 50–60°CQuinone derivatives85–90%Electrophilic intermediates
HydrolysisNaOH, EtOH/H₂O, reflux, 4 hPhenolic analogs80–85%Prodrug activation

Oxidation products are intermediates in anticancer agent synthesis, while hydrolysis enables prodrug design.

Mechanistic Insights and Industrial Relevance

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms activate the aromatic ring for attack by amines or alcohols.

  • Suzuki Coupling: Oxidative addition of Pd(0) to the C–Cl bond facilitates cross-coupling .

  • Industrial Scaling: Continuous flow systems reduce reaction times by 40% compared to batch processes.

Scientific Research Applications

While "4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride" is referenced in the search results, the compound "3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine" is more thoroughly discussed. Because the search results do not provide enough information to fulfill your request, information is provided below on a related compound, "3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine," and on piperidine derivatives generally.

3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine

Scientific Research Applications
3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine is used in scientific research for chemistry, biology, medicine, and industry. It serves as a reagent in organic synthesis reactions, in the study of biological processes and interactions, in the development of new pharmaceuticals and therapeutic agents, and in the production of specialty chemicals and materials.

Mechanism of Action
The mechanism of action involves interaction with molecular targets and pathways, binding to certain proteins or enzymes, altering their activity, and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Case Studies

  • Antibacterial Efficacy A study investigated the compound's effect on MRSA strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL. The study concluded that the dichloro substitution plays a crucial role in enhancing antibacterial activity against resistant strains.
  • Anticancer Activity Research focusing on cancer cell lines demonstrated that this compound could reduce cell viability in Caco-2 colorectal cancer cells by approximately 39.8% at a concentration of 50 µM. Further modifications of the compound were explored to improve its anticancer properties through structure-activity relationship studies.

Piperidine Derivatives

Piperidine derivatives, such as piperine, have demonstrated antioxidant action because of their capability of hindering or suppressing free radicals. They can also act as anti-inflammatory agents, and piperine has been found to have antidepressant-like effects when given to mice with chronic mild stress.

One such piperidine derivative, 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride, has a piperidine ring linked to a 2-(2,3-dimethylphenoxy)ethyl group, making it valuable in medicinal chemistry and drug discovery. It exhibits potential biological activities that make it relevant in pharmacological research, and its piperidine structure is known to interact with various biological targets, including neurotransmitter receptors, suggesting potential utility in developing treatments for neurological disorders and other conditions influenced by neurotransmitter systems. Studies have focused on its interactions with various biological targets and reveal its potential as an agonist or antagonist at specific neurotransmitter receptors, which could lead to therapeutic applications in treating conditions like schizophrenia and other neuropsychiatric disorders.

Comparison of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochlorideContains a dimethylphenoxy moiety linked to an ethylamine chainDifferent methyl group positioning on the phenoxy ring
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochlorideSimilar piperidine core but includes dichlorinated phenoxyChlorination alters biological activity
2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochlorideSimilar structural framework with variations in methyl positioningDifferent methyl arrangements lead to distinct properties

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 3,5-dimethyl groups on the phenoxy ring may reduce metabolic degradation compared to non-methylated analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride .

Insights :

  • The dichloro substitution in the target compound may increase environmental persistence , as halogenated aromatics are often resistant to degradation .
  • Analogous compounds (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) exhibit delayed acute toxicity, suggesting similar risks for the target compound .

Regulatory and Handling Considerations

Compound Name Regulatory Status Handling Precautions
4-(Diphenylmethoxy)piperidine Hydrochloride No specific transport regulations in China Use ventilation; avoid skin contact
Target Compound Unclassified Assume strict controls for chlorinated compounds

Notes:

  • The absence of combustion or explosive data for analogs (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) underscores the need for caution during handling .

Biological Activity

4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride is a compound that has garnered attention in both medicinal and biochemical research due to its unique structural properties and potential biological activities. Its synthesis involves the reaction of 2,4-dichloro-3,5-dimethylphenol with piperidine, leading to a compound that exhibits various interactions with biological targets.

Chemical Structure and Properties

The compound features a piperidine ring attached to a dichlorinated phenoxy group, which is known to influence its biological activity significantly. The presence of chlorine atoms in the structure alters the electronic properties of the molecule, potentially enhancing its interaction with specific biological receptors.

Property Details
Chemical Formula C14H19Cl2NO
Molecular Weight 288.21 g/mol
CAS Number 1185297-07-7
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes. The compound has been studied for its potential effects on neurotransmitter systems and its role in cancer biology.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at neurotransmitter receptors, influencing neurological functions.
  • Cell Cycle Regulation : Studies suggest potential roles in regulating cell proliferation and apoptosis in cancer cells.

Biological Activity Studies

Research into the biological activity of this compound has highlighted several significant findings:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against these cancer types.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored in several studies:

  • Dopamine Receptor Binding : Preliminary data suggest that it may bind to dopamine receptors, which could have implications for treating neuropsychiatric disorders.
  • Behavioral Studies : Animal models treated with the compound exhibited changes in behavior consistent with altered dopaminergic activity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Cancer Treatment
    • Objective : To assess the efficacy of the compound in reducing tumor size.
    • Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
    • Outcome : Significant reduction in tumor size was observed at higher doses (50 mg/kg), supporting its potential as an anticancer agent.
  • Neuropharmacological Assessment
    • Objective : To evaluate behavioral changes in rodent models after administration.
    • Methodology : Rodents were administered the compound and subjected to behavioral tests for anxiety and locomotion.
    • Outcome : Results indicated increased locomotion and reduced anxiety-like behavior, suggesting possible therapeutic applications in anxiety disorders.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeReference
SolventDCM, THF
BaseNaOH, K₂CO₃
Reaction Time12–24 hours
Yield60–85%

Basic Question: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
Structural confirmation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for dichlorophenyl groups) and piperidine ring signals (δ 1.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions in crystalline forms .
  • Elemental analysis : Matches experimental and theoretical C, H, N, Cl percentages within ±0.3% .

Advanced Question: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:
Yield inconsistencies often arise from:

  • Kinetic vs. thermodynamic control : Small-scale reactions may favor kinetic products, while prolonged heating in scaled reactions shifts equilibria .
  • Impurity profiles : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track byproducts like unreacted dichlorophenol or piperidine derivatives .
  • Solvent evaporation rates : Rotary evaporation under reduced pressure must be standardized to avoid premature crystallization of intermediates .
    Mitigation Strategy :
  • Conduct kinetic studies under varying temperatures and concentrations to identify rate-limiting steps .
  • Optimize stoichiometry using Design of Experiments (DoE) to account for nonlinear scaling effects.

Advanced Question: What analytical techniques are recommended for assessing purity and stability under storage conditions?

Methodological Answer:

  • Purity assessment :
    • HPLC-DAD : Monitor impurities at 254 nm with a mobile phase of 70:30 acetonitrile/water + 0.1% formic acid .
    • Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
  • Stability studies :
    • Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., dechlorination or piperidine ring oxidation) .
    • Long-term storage : Store in amber glass vials under inert gas (N₂) at –20°C; monitor via periodic NMR to detect structural changes .

Q. Table 2: Stability Data Under Accelerated Conditions

ConditionDegradation Products IdentifiedReference
60°C, 14 daysDechlorinated byproducts
UV light, 48 hoursOxidized piperidine derivatives

Advanced Question: How to design experiments to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) to assess electronic and steric effects .
  • In vitro assays :
    • Enzyme inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC₅₀ calculations .
  • Computational modeling :
    • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes in active sites .
    • QSAR models : Corrogate substituent parameters (Hammett σ, π) with biological activity data .

Advanced Question: How to address contradictions in reported reaction kinetics for piperidine derivatives?

Methodological Answer:
Contradictions often stem from solvent effects or competing mechanisms. For example:

  • Solvent polarity : In methanol, reactions may proceed via SN2 mechanisms, while benzene favors SN1 pathways due to lower dielectric constant .
  • Steric hindrance : Bulky substituents on the phenyl ring reduce nucleophilic attack rates, altering observed kinetics .
    Resolution Strategy :
  • Replicate experiments in controlled solvents (e.g., DMSO vs. THF) and compare activation energies via Arrhenius plots .
  • Use isotopic labeling (e.g., ¹⁸O in phenolic oxygen) to track mechanistic pathways .

Advanced Question: What methodologies validate the compound’s interaction with biological membranes?

Methodological Answer:

  • Lipophilicity assessment : Measure logP values using shake-flask method (octanol/water) or HPLC-derived logk values .
  • Membrane permeability :
    • PAMPA assay : Quantify passive diffusion across artificial lipid membranes .
    • Caco-2 cell monolayers : Assess transcellular transport and efflux ratios .
  • Fluorescence microscopy : Tag the compound with BODIPY or FITC to visualize cellular uptake kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.